molecular formula C23H20F3NO6 B11051920 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B11051920
M. Wt: 463.4 g/mol
InChI Key: VDLMMTSTLUULQB-UHFFFAOYSA-N
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Description

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of hydroxyl and methoxy groups suggests it could interact with biological molecules through hydrogen bonding and other interactions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The hydroxyl and methoxy groups could participate in hydrogen bonding, while the trifluoromethyl group could influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-phenylpropanamide
  • 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(methyl)phenyl]propanamide

Uniqueness

The presence of the trifluoromethyl group in 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide distinguishes it from similar compounds. This group can significantly affect the compound’s chemical properties, including its reactivity, stability, and biological activity.

properties

Molecular Formula

C23H20F3NO6

Molecular Weight

463.4 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C23H20F3NO6/c1-12-9-18(29)21(22(31)33-12)16(13-3-8-19(32-2)17(28)10-13)11-20(30)27-15-6-4-14(5-7-15)23(24,25)26/h3-10,16,28-29H,11H2,1-2H3,(H,27,30)

InChI Key

VDLMMTSTLUULQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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